BenchChemオンラインストアへようこそ!

2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-

Colon Cancer Chemoprevention Cytokine Modulation Tumor Microenvironment

2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-, commonly known as 2′-Hydroxy-3-methoxychalcone or TJ3 (CAS 7146-86-3), is a synthetic methoxy-substituted chalcone with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol. It belongs to the 2′-hydroxychalcone class, characterized by an α,β-unsaturated ketone scaffold linking two aromatic rings, and is distinguished from its regioisomers by the specific positioning of a single methoxy group at the 3-position of the B-ring in combination with a 2′-hydroxyl group on the A-ring.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
Cat. No. B13388689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2O
InChIInChI=1S/C16H14O3/c1-19-13-6-4-5-12(11-13)9-10-16(18)14-7-2-3-8-15(14)17/h2-11,17H,1H3
InChIKeyUKFWQYIIRNXCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-Hydroxy-3-methoxychalcone (TJ3): A Regiospecific Methoxy-Derivative of 2′-Hydroxychalcone for Targeted Colon Cancer Chemoprevention Research


2-Propen-1-one, 1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-, commonly known as 2′-Hydroxy-3-methoxychalcone or TJ3 (CAS 7146-86-3), is a synthetic methoxy-substituted chalcone with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . It belongs to the 2′-hydroxychalcone class, characterized by an α,β-unsaturated ketone scaffold linking two aromatic rings, and is distinguished from its regioisomers by the specific positioning of a single methoxy group at the 3-position of the B-ring in combination with a 2′-hydroxyl group on the A-ring [1]. This substitution pattern imparts unique structural and biological properties that are not shared by the parent 2′-hydroxychalcone or its 2-methoxy and 4-methoxy regioisomers, making regiospecific procurement essential for reproducible colon cancer research [2].

Why Generic Substitution of 2′-Hydroxychalcone Derivatives Fails: The Critical Role of Methoxy Regiochemistry in Colon Cancer Model Activity


Within the 2′-hydroxychalcone family, the position of the methoxy substituent on the B-ring is not a trivial structural variation but a critical determinant of biological activity, physicochemical behavior, and experimental reproducibility. Direct head-to-head studies demonstrate that the three regioisomers—2′-hydroxy-3-methoxychalcone (TJ3), 2′-hydroxy-2-methoxychalcone (TJ6), and 2′-hydroxy-4-methoxychalcone (TJ7)—exhibit non-redundant and statistically distinct effects on the secretion of key tumor microenvironment mediators such as IL-8 and MIF in SW480 and SW620 colon cancer cell lines [1]. Only TJ3 at 25 µM significantly reduced IL-8 secretion in both cell lines, a property not observed for the 2-methoxy or 4-methoxy counterparts at equivalent concentrations [1]. Furthermore, regiospecific differences in crystal packing, intramolecular hydrogen bonding, and dihedral angles between the two aromatic rings directly influence solubility, membrane interaction, and target engagement [2]. Substituting any of these regioisomers without verification of methoxy position therefore risks invalidating dose-response relationships, confounding mechanistic interpretations, and generating irreproducible results in colon cancer and inflammation research.

Quantitative Differentiation Evidence for 2′-Hydroxy-3-methoxychalcone (TJ3, CAS 7146-86-3) vs. Closest Analogs


Unique IL-8 Suppression in Colon Cancer Cells: TJ3 vs. TJ6 and TJ7 Regioisomers

A direct head-to-head study evaluated the three methoxy regioisomers of 2′-hydroxychalcone—TJ3 (3-methoxy), TJ6 (2-methoxy), and TJ7 (4-methoxy)—each at 10 µM and 25 µM, for their ability to modulate cytokine and adhesion molecule secretion in SW480 and SW620 colon cancer cell lines. Only TJ3 at the 25 µM concentration significantly decreased IL-8 secretion in both SW480 and SW620 cells; TJ6 and TJ7 did not produce this effect at either concentration tested [1]. This represents a uniquely selective functional outcome driven by the 3-methoxy substitution pattern.

Colon Cancer Chemoprevention Cytokine Modulation Tumor Microenvironment Chalcone Regiochemistry

Dose-Dependent MIF and ICAM-1 Modulation in SW480 Cells: TJ3 Activity Relative to Sister Regioisomers

In the same comparative study, all three methoxy-derivatives of 2′-hydroxychalcone (TJ3, TJ6, TJ7) significantly reduced MIF concentration in SW480 cells in a dose-dependent manner, and all significantly reduced ICAM-1 released by SW480 cancer cells at both 10 µM and 25 µM. However, none of the compounds significantly affected VCAM-1 release from either SW480 or SW620 cell lines. The convergence of TJ3's broader cytokine-modulating profile—combining MIF/ICAM-1 suppression with unique IL-8 inhibitory activity—distinguishes it functionally from TJ6 and TJ7, which lack the IL-8 component [1].

Macrophage Migration Inhibitory Factor ICAM-1 Adhesion Molecule Colon Cancer Metastasis Dose-Response Pharmacology

mTOR Kinase Inhibition Potency: 2′-Hydroxy-3-methoxychalcone (IC₅₀ = 21 µM) as a Scaffold for Pathway-Targeted Colon Cancer Research

In vitro kinase profiling identifies 2′-Hydroxy-3-methoxychalcone (TJ3) as an mTOR inhibitor with an IC₅₀ value of 21 µM . While this potency is moderate, it provides a defined quantitative benchmark for the 3-methoxy regioisomer against a therapeutically validated target in colon cancer. For comparison, the parent 2′-hydroxychalcone scaffold has been characterized primarily through NF-κB pathway inhibition and autophagy induction rather than direct mTOR engagement, with IC₅₀ values of 34–38 µM reported against breast cancer cell lines (MCF-7 and CMT-1211) in cell viability assays—a different endpoint than isolated kinase inhibition [1]. The 3-methoxy substitution thus confers a distinct target interaction profile compared to the unsubstituted parent scaffold.

mTOR Inhibition Kinase Targeting Antiproliferative Activity Colon Cancer

Crystal Structure and Intramolecular Hydrogen Bond Geometry: Structural Basis for Regiospecific Physicochemical Behavior

Single-crystal X-ray diffraction analysis of (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one reveals a near-coplanar arrangement of the two phenyl rings with a dihedral angle of only 3.82(3)°, stabilized by an intramolecular O—H⋯O hydrogen bond that closes an S(6) ring motif [1]. In contrast, the 2-methoxy regioisomer (2′-Hydroxy-2-methoxychalcone) crystallizes with a significantly different torsion angle of −11.0(2)° for the enone moiety, indicating greater conformational distortion [2]. The near-planarity of TJ3 promotes more efficient π–π stacking interactions (C⋯C contacts contribute 12.7% to crystal packing) and a distinct hydrogen-bonding network (H⋯O/O⋯H = 20.0% of packing interactions) [1], which directly influence solubility, melting point (95 °C for TJ3 vs. 112–113 °C for the 2-methoxy analog), and membrane-interaction properties.

X-ray Crystallography Intramolecular Hydrogen Bonding Chalcone Conformation Solid-State Properties

Lipid Peroxidation Inhibition and Synergy with 6-Methoxyflavone: A Regiospecific Pharmacodynamic Interaction

2′-Hydroxy-3-methoxychalcone has been demonstrated to be an effective inhibitor of lipid peroxidation in vitro, and crucially, it exhibits a synergistic effect when combined with 6-methoxyflavone . This synergistic pharmacodynamic interaction is not reported for the 2-methoxy or 4-methoxy regioisomers in combination with 6-methoxyflavone. The synergy is structurally dependent on the precise positioning of the methoxy group on the B-ring, which influences the compound's redox potential and its ability to interact cooperatively with the flavone co-agent in membrane environments. The compound can be synthesized via oxidation of 3,5,7-trihydroxyflavone with hydrogen peroxide followed by sulfuric acid treatment , providing a defined synthetic route that ensures regiospecific production.

Lipid Peroxidation Antioxidant Synergy Combination Chemoprevention Flavonoid Interactions

Class-Level Antiproliferative and Proapoptotic Activity: Methoxy-Substituted 2′-Hydroxychalcones in Canine Lymphoma and Leukemia Models

A systematic study of 2′-hydroxychalcone and its methoxylated derivatives in canine lymphoma and leukemia cell lines demonstrated that methoxy substitution enhances antiproliferative and proapoptotic activity relative to the parent 2′-hydroxychalcone scaffold. The most potent compounds were those bearing two methoxy groups (2′-hydroxy-2″,5″-dimethoxychalcone and 2′-hydroxy-4′,6′-dimethoxychalcone); however, the study established the class-level principle that monomethoxy substitution at the B-ring of 2′-hydroxychalcone increases proapoptotic potential, as measured by Annexin V/FITC phosphatidylserine externalization and caspase 3/7 activation [1]. This provides a mechanistic framework supporting the selection of methoxy-substituted 2′-hydroxychalcones—including TJ3—over the unsubstituted parent compound for apoptosis-focused cancer research.

Canine Cancer Models Apoptosis Induction Comparative Oncology Chalcone Methoxy Derivatives

Highest-Confidence Research and Application Scenarios for 2′-Hydroxy-3-methoxychalcone (TJ3, CAS 7146-86-3)


Colon Cancer Microenvironment Studies Requiring Selective IL-8 Pathway Modulation

TJ3 is the only regioisomer among the 2′-hydroxychalcone monomethoxy derivatives that significantly suppresses IL-8 secretion in both SW480 and SW620 colon cancer cell lines at 25 µM, while simultaneously reducing MIF and ICAM-1 in a dose-dependent manner [1]. This unique cytokine-modulating profile makes TJ3 the appropriate choice for experiments investigating the interplay between IL-8-driven angiogenesis, MIF-mediated immune evasion, and ICAM-1-dependent adhesion in the colon cancer microenvironment. Procurement of the 3-methoxy regioisomer is essential; substitution with TJ6 (2-methoxy) or TJ7 (4-methoxy) will fail to replicate the IL-8 suppression endpoint and may lead to erroneous conclusions about chalcone efficacy in this pathway.

mTOR Pathway-Targeted Anticancer Screening Using Chalcone Scaffolds

With a defined mTOR IC₅₀ of 21 µM [1], TJ3 provides a quantifiable starting point for medicinal chemistry programs aiming to optimize chalcone-based mTOR inhibitors. SAR campaigns can use the 3-methoxy substitution as a reference point to systematically vary B-ring substituents while monitoring changes in mTOR potency. The availability of a defined IC₅₀ benchmark for TJ3—absent for the 2-methoxy and 4-methoxy regioisomers in public databases—enables direct potency comparisons and computational docking studies that depend on accurate target engagement data.

Chalcone-Flavone Synergy Research in Oxidative Stress and Chemoprevention

TJ3's demonstrated synergistic interaction with 6-methoxyflavone in lipid peroxidation inhibition assays [1] provides a unique model system for studying pharmacodynamic synergy between chalcones and flavones. This regiospecific synergy, not documented for TJ6 or TJ7 with 6-methoxyflavone, can be exploited in combination index studies, membrane biophysics experiments (e.g., differential scanning calorimetry with model lipid bilayers), and in vivo chemoprevention models where dual-agent antioxidant strategies are being evaluated.

X-ray Crystallography and Solid-State Characterization of Chalcone Regioisomers

The near-coplanar crystal structure of TJ3 (dihedral angle = 3.82°) with its well-characterized S(6) intramolecular hydrogen bond motif and detailed Hirshfeld surface analysis [1] makes this compound a valuable reference standard for crystallographic studies comparing regioisomeric chalcones. The distinct melting point (95 °C) and crystal packing parameters (H⋯H = 48.2%, H⋯O/O⋯H = 20.0%, H⋯C/C⋯H = 16.5%, C⋯C = 12.7%) provide unambiguous identification metrics for quality control and polymorph screening during procurement and formulation development.

Quote Request

Request a Quote for 2-Propen-1-one,1-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.